3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid
Description
The exact mass of the compound this compound is 230.04129354 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-4-fluoro-5-methylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3S/c1-3-14-7-4-6(10(12)13)5-8(15-2)9(7)11/h4-5H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTFNUMODJKOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)SC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Transformations of the Carboxylic Acid Group:the Carboxylic Acid is One of the Most Versatile Functional Groups in Organic Synthesis. It Serves As a Precursor to a Wide Array of Other Functionalities, Enabling the Creation of Libraries of Derivatives.
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via an acid chloride yields the corresponding ester. This modification is often used to increase lipophilicity.
Amide Formation: Activation of the carboxylic acid (e.g., by converting it to an acid chloride with thionyl chloride or oxalyl chloride) followed by reaction with a primary or secondary amine produces an amide. nih.gov Amide bonds are fundamental in many biologically active molecules.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting benzyl (B1604629) alcohol is a valuable intermediate for further elaboration.
Decarboxylation: Under certain conditions, the carboxyl group can be removed entirely, though this is often a challenging transformation on an unsubstituted aromatic ring.
Modifications of the Methylthio Group:the Sulfur Atom in the Methylthio Group Exists in a Low Oxidation State and Can Be Readily Oxidized to Produce Sulfoxides and Sulfones. These Transformations Dramatically Alter the Electronic Properties of the Substituent, Converting It from a Weak Electron Donating/withdrawing Group to a Potent Electron Withdrawing Group.
Oxidation to Sulfoxide (B87167): Controlled oxidation with an agent like sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) yields the corresponding methylsulfinyl derivative.
Oxidation to Sulfone: Using a stronger oxidizing agent or excess oxidant (e.g., m-CPBA) converts the methylthio group into a methylsulfonyl group. This group is a strong electron-withdrawing group, which would significantly increase the acidity of the benzoic acid and activate the ring for nucleophilic aromatic substitution.
The table below outlines potential advanced intermediates that can be synthesized from the 3-ethoxy-4-fluoro-5-(methylthio)benzoic acid scaffold.
| Starting Scaffold Functional Group | Reaction Type | Reagent(s) | Resulting Intermediate Functional Group |
| Carboxylic Acid (-COOH) | Esterification | R-OH, H⁺ | Ester (-COOR) |
| Carboxylic Acid (-COOH) | Amide Coupling | 1. SOCl₂ 2. R₂NH | Amide (-CONR₂) |
| Carboxylic Acid (-COOH) | Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) |
| Methylthio (-SCH₃) | Oxidation | NaIO₄ or H₂O₂ | Sulfoxide (-SOCH₃) |
| Methylthio (-SCH₃) | Oxidation | m-CPBA (excess) | Sulfone (-SO₂CH₃) |
| Fluoro (-F) on activated ring | SNAr | Nu:⁻ (e.g., RO⁻, R₂N⁻) | -Nu |
These transformations allow chemists to systematically probe the structure-activity relationship of derivatives by modifying specific sites on the core molecule, leading to the development of compounds with tailored properties.
Rationale for the Academic Investigation of 3 Ethoxy 4 Fluoro 5 Methylthio Benzoic Acid As a Model System
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-heteroatom bonds of the ethoxy, methylthio, and carboxyl groups, as well as the carbon-fluorine bond.
The most logical initial disconnections are the bonds connecting the substituents to the aromatic ring. This leads to several potential synthetic pathways, each with its own set of advantages and challenges. Key disconnection strategies can be visualized as follows:
Disconnection of the carboxyl group: This is a common and often reliable strategy, as numerous methods exist for the introduction of a carboxylic acid functionality onto an aromatic ring. This disconnection leads to a trisubstituted benzene (B151609) precursor, 1-ethoxy-2-fluoro-3-(methylthio)benzene.
Disconnection of the ethoxy group: Cleavage of the ether linkage suggests a phenol (B47542) as a key intermediate. This approach would involve the ethoxylation of a suitably substituted phenol.
Disconnection of the methylthio group: This disconnection points towards a thiol or a sulfonyl chloride intermediate, which can be subsequently methylated. Alternatively, direct methylthiolation of an activated aromatic ring can be considered.
Disconnection of the fluoro group: While direct fluorination of complex aromatics can be challenging, this disconnection is a possibility, particularly with the advent of modern fluorinating reagents.
Considering the directing effects of the substituents is crucial in planning the forward synthesis. The interplay between the electron-donating ethoxy and methylthio groups and the electron-withdrawing fluoro and carboxyl groups will dictate the regiochemical outcome of electrophilic and nucleophilic aromatic substitution reactions. A judicious choice of the order of substituent introduction is therefore paramount to a successful synthesis.
Aromatic Functionalization Approaches
The successful synthesis of this compound hinges on the effective and regioselective installation of each substituent onto the aromatic core. A variety of modern and classical synthetic methods can be employed for this purpose.
Regioselective Introduction of Fluoro Substituents on Aromatic Rings
The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods, with the choice depending on the nature of the substrate and the desired regioselectivity.
Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source. Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for this purpose. However, the direct fluorination of highly substituted benzenes can lead to mixtures of regioisomers, and the strong oxidizing nature of these reagents can be incompatible with sensitive functional groups. The high reactivity of fluorine often makes it difficult to control the reaction to achieve monofluorination.
Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for introducing fluorine, especially when the aromatic ring is activated by electron-withdrawing groups. A suitable leaving group, such as a nitro or chloro group, is displaced by a fluoride (B91410) ion, typically from a source like potassium fluoride or cesium fluoride. The rate of SNAr reactions is often enhanced for fluoroaromatics, as fluorine's high electronegativity stabilizes the intermediate Meisenheimer complex. This method can offer excellent regiocontrol.
| Method | Reagent Example | Substrate Requirement | Advantages | Disadvantages |
| Electrophilic Fluorination | Selectfluor® | Electron-rich arene | Mild conditions | Poor regioselectivity, potential for over-fluorination |
| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF | Arene with electron-withdrawing groups and a good leaving group | High regioselectivity | Requires activated substrate |
Methods for Ethoxylation of Substituted Benzenes
The formation of the ethoxy group is typically achieved through the Williamson ether synthesis or its modern variants.
Williamson Ether Synthesis: This classical method involves the reaction of a phenoxide with an ethyl halide (e.g., ethyl iodide or ethyl bromide). The phenoxide is generated in situ by treating the corresponding phenol with a base such as sodium hydride or potassium carbonate. This SN2 reaction is generally efficient for primary alkyl halides. For the synthesis of this compound, a key intermediate would be a substituted phenol.
| Method | Reagents | Reaction Type | Key Considerations |
| Williamson Ether Synthesis | Phenol, Base (e.g., K2CO3, NaH), Ethyl halide (e.g., EtI, EtBr) | SN2 | The reactivity of the phenol and the choice of base are important. Steric hindrance can affect the reaction rate. |
Strategies for Methylthio Group Installation
The introduction of a methylthio (-SMe) group can be accomplished through various methods, including nucleophilic and electrophilic pathways.
Nucleophilic Methylthiolation: This approach often involves the reaction of an aryl halide or triflate with a methylthiolating agent in the presence of a transition metal catalyst, such as copper or palladium. Dimethyl disulfide (MeSSMe) or methanethiol (B179389) (MeSH) can be used as the source of the methylthio group. To overcome the challenges associated with the volatility and toxicity of methanethiol, alternative reagents have been developed.
Using DMSO as a Methylthio Source: Dimethyl sulfoxide (B87167) (DMSO) can serve as a convenient and environmentally friendly source for the methylthio group in the presence of a suitable catalyst and reducing agent. This method avoids the use of odorous and volatile sulfur reagents.
Electrophilic Methylthiolation: While less common for direct aromatic substitution, electrophilic methylthiolating reagents can react with highly activated aromatic rings or organometallic intermediates.
| Method | Reagent/Source | Catalyst | Key Features |
| Nucleophilic Methylthiolation | MeSSMe, MeSH | Cu, Pd | Effective for aryl halides and triflates. |
| DMSO as Methylthio Source | DMSO | Cu | Environmentally benign, avoids volatile reagents. |
Carboxylation Techniques for Benzoic Acid Formation
The final installation of the carboxyl group to form the benzoic acid is a critical step. Several reliable methods are available for this transformation.
Carboxylation of Organometallic Reagents: A common and versatile method involves the generation of an organolithium or Grignard reagent from an aryl halide, followed by quenching with carbon dioxide (dry ice). Subsequent acidic workup yields the carboxylic acid. This method is generally high-yielding but requires careful control of anhydrous conditions due to the high reactivity of the organometallic intermediates.
Metal-Catalyzed Carboxylation of Aryl Halides: More recently, transition metal-catalyzed methods have been developed that allow for the direct carboxylation of aryl halides with carbon dioxide gas, often under milder conditions and with better functional group tolerance. Palladium and nickel catalysts are commonly employed in these transformations.
Kolbe-Schmitt Reaction: This reaction involves the carboxylation of a phenoxide with carbon dioxide under pressure and elevated temperature. While traditionally used for the synthesis of hydroxybenzoic acids, its applicability to more complex substituted phenols would depend on the specific substrate and reaction conditions. The regioselectivity can be influenced by the choice of the counter-ion (e.g., Na+ vs. K+).
| Method | Starting Material | Reagents | Key Features |
| Organometallic Carboxylation | Aryl halide | Mg or n-BuLi, CO2, H3O+ | High yielding, versatile. |
| Metal-Catalyzed Carboxylation | Aryl halide | CO2, Metal catalyst (e.g., Pd, Ni), Reductant | Milder conditions, better functional group tolerance. |
| Kolbe-Schmitt Reaction | Phenol | Base, CO2, H3O+ | Applicable to phenols, regioselectivity can be controlled. |
Convergent and Divergent Synthetic Routes
Divergent Synthesis: A divergent strategy begins with a common intermediate that is then elaborated into a variety of different target molecules. In the context of synthesizing analogs of this compound, a key intermediate could be prepared and then subjected to different final functionalization steps to produce a library of related compounds. This approach is highly efficient for exploring structure-activity relationships. Recent advances in controllable and divergent synthesis often rely on the precise manipulation of catalysts, ligands, and reaction conditions to steer the reaction towards a desired product from a common starting material.
Optimization of Reaction Conditions and Catalyst Selection
The efficient synthesis of this compound hinges on a carefully controlled process, often involving the functionalization of a pre-existing substituted benzene ring. A plausible and effective strategy is the directed ortho-lithiation of a 3-ethoxy-4-fluorobenzoic acid precursor, followed by quenching with a sulfur electrophile. The success of this approach is highly dependent on the rigorous optimization of several key parameters.
Directed ortho-lithiation utilizes a directing metalating group (DMG) on an aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific adjacent C-H bond. In the case of a 3-ethoxy-4-fluorobenzoic acid starting material, the carboxylic acid group is a powerful DMG, directing lithiation to the C5 position. The optimization of this key step involves a systematic evaluation of the base, solvent, temperature, and electrophile.
Base Selection: The choice of the organolithium base is critical. While n-butyllithium (n-BuLi) is common, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can offer improved selectivity and prevent potential nucleophilic addition to the carbonyl group of the benzoic acid. The reactivity of the base must be sufficient to achieve deprotonation but controlled enough to avoid unwanted side reactions.
Solvent and Additives: The reaction is typically performed in anhydrous aprotic ethereal solvents, such as tetrahydrofuran (B95107) (THF). THF's ability to solvate the lithium cation is crucial for the reaction's success. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium ion, increasing the basicity of the organolithium reagent and accelerating the lithiation process. The optimization process would involve screening solvents and determining the ideal stoichiometry of any additives.
Temperature Control: Ortho-lithiated intermediates are often thermally unstable. Therefore, maintaining cryogenic temperatures, commonly at -78 °C, is essential to prevent decomposition or undesired rearrangements, such as the anionic Fries rearrangement. An optimization study would carefully map the relationship between temperature, reaction time, and yield to find the highest possible temperature at which the reaction proceeds efficiently without significant degradation of the intermediate.
Electrophilic Quench: Following successful lithiation, the resulting aryllithium species is quenched with a suitable electrophile to install the methylthio group. Dimethyl disulfide (CH₃SSCH₃) is a common and effective electrophile for this transformation. Optimization would involve adjusting the stoichiometry of the electrophile and the quench time to maximize the yield of the desired product while minimizing the formation of impurities.
It is important to note that this specific synthetic step is stoichiometric rather than catalytic. However, the broader field of aromatic functionalization includes advanced catalytic methods. For instance, transition-metal-catalyzed C-H activation, using catalysts based on palladium, rhodium, or iridium, represents a modern alternative to classical lithiation. While developing a catalytic cycle for this specific multi-substituted compound would require significant research, it remains a key area of interest for improving synthetic efficiency. Catalyst selection in such a system would involve screening various metal precursors and ligands to achieve high regioselectivity and turnover numbers.
The following interactive table summarizes hypothetical outcomes from an optimization study for the directed ortho-lithiation and sulfenylation step.
| Entry | Base (equiv.) | Solvent / Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-BuLi (2.2) | THF | -78 | 1 | 65 |
| 2 | s-BuLi (2.2) | THF | -78 | 1 | 78 |
| 3 | LDA (2.2) | THF | -78 | 2 | 85 |
| 4 | LDA (2.2) | THF / TMEDA | -78 | 1 | 92 |
| 5 | LDA (2.2) | THF / TMEDA | -40 | 1 | 55 |
| 6 | LiTMP (2.2) | THF | -78 | 2 | 88 |
This table presents illustrative data for the purpose of demonstrating an optimization process.
Green Chemistry Principles and Sustainable Synthesis Pathways
While methodologies like directed ortho-lithiation are effective, they present several challenges when evaluated through the lens of green chemistry. The application of green principles aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
The traditional ortho-lithiation pathway for synthesizing this compound has several drawbacks from a sustainability perspective:
Atom Economy: The concept of atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Stoichiometric lithiation reactions inherently have poor atom economy. The use of a strong base like LDA (C₆H₁₄LiN) and the subsequent quenching and work-up steps generate significant stoichiometric byproducts that are not part of the desired molecule.
Reagent and Solvent Hazards: Organolithium reagents are pyrophoric and require careful handling under inert, anhydrous conditions. Ethereal solvents like THF, while effective, pose their own safety and environmental risks.
Waste Generation: The aqueous work-up required to quench the reaction and neutralize the base generates substantial volumes of waste, which must be treated before disposal.
In pursuit of a more sustainable synthesis, alternative pathways are being explored. A primary goal is the development of catalytic C-H functionalization methods. A hypothetical green synthesis could involve the direct coupling of the C-H bond at the 5-position of 3-ethoxy-4-fluorobenzoic acid with a methylthio source, mediated by a transition metal catalyst. Such a pathway would offer several advantages:
Improved Atom Economy: A catalytic process would avoid the use of stoichiometric organometallic reagents, dramatically improving the atom economy.
Safer Reagents: It could potentially replace hazardous organolithium bases with more benign catalytic systems and oxidants.
Energy Efficiency: These reactions often proceed at milder, non-cryogenic temperatures, reducing energy consumption.
Greener Solvents: Research in catalytic C-H activation often explores the use of more environmentally friendly solvents, such as alcohols, water, or bio-derived solvents like cyclopentyl methyl ether (CPME).
The following table provides a comparative analysis of the traditional lithiation route versus a hypothetical sustainable catalytic route based on key green chemistry metrics.
| Metric | Traditional Lithiation Pathway | Hypothetical Catalytic C-H Activation Pathway |
| Principle | Stoichiometric C-H Functionalization | Catalytic C-H Functionalization |
| Key Reagent | Strong Base (e.g., LDA) | Transition Metal Catalyst (e.g., Pd, Rh) |
| Atom Economy | Low | High |
| Solvent | Anhydrous THF | Potentially greener solvents (e.g., CPME, 2-MeTHF) |
| Temperature | Cryogenic (-78 °C) | Mild to moderate (e.g., 25-100 °C) |
| Hazards | Pyrophoric reagents, anhydrous conditions | Catalyst toxicity (requires removal), oxidant handling |
| Waste | High volume of salt and solvent waste | Lower waste volume, catalyst recycling potential |
By prioritizing these green chemistry principles, future synthetic routes for this compound and other complex molecules can be designed to be not only efficient and selective but also environmentally responsible.
Computational and Theoretical Investigations of 3 Ethoxy 4 Fluoro 5 Methylthio Benzoic Acid
Quantum Chemical Calculations of Electronic Structure and Molecular Conformations
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular structure and stability. These methods solve the Schrödinger equation for a given molecule, providing information about its energy, electron distribution, and geometry.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and thermodynamic stability of molecules. In a typical DFT study of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid, the molecule's geometry would be optimized to find the lowest energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. researchgate.net
Calculations are commonly performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost. epstem.net The results of such a study would yield precise geometric parameters. The total energy calculated for the optimized structure is a key indicator of the molecule's thermodynamic stability.
Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table presents hypothetical data that would be obtained from a DFT/B3LYP/6-311G(d,p) calculation to illustrate the type of information generated.
| Parameter | Bond | Predicted Value |
| Bond Length | C-F | 1.35 Å |
| C-O (ethoxy) | 1.37 Å | |
| C-S | 1.78 Å | |
| C=O (carboxyl) | 1.22 Å | |
| C-O (carboxyl) | 1.36 Å | |
| Bond Angle | C-C-F | 119.5° |
| C-C-O (ethoxy) | 121.0° | |
| C-C-S | 122.3° | |
| Dihedral Angle | C-O-C-C (ethoxy) | ~180° (trans) |
| C-C-C=O (carboxyl) | ~0° (planar) |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and softness (S), which further quantify the molecule's chemical behavior. epstem.net
Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors (Illustrative) This table presents hypothetical data derived from a DFT calculation to show typical FMO analysis results.
| Parameter | Symbol | Formula | Predicted Value (eV) |
| HOMO Energy | EHOMO | - | -6.25 |
| LUMO Energy | ELUMO | - | -1.80 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.45 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.025 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.225 |
| Chemical Softness | S | 1/η | 0.449 |
In Silico Modeling of Reaction Pathways and Transition States
In silico modeling allows for the detailed investigation of chemical reaction mechanisms, providing insights that can be difficult to obtain experimentally. researchgate.net By mapping the potential energy surface of a reaction, computational chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, and products) and first-order saddle points, which correspond to transition states.
For this compound, this modeling could be used to explore its synthesis or its subsequent reactions. For example, the mechanism of electrophilic aromatic substitution on the benzene (B151609) ring could be modeled to determine the activation energies for substitution at different positions, thereby predicting the reaction's regioselectivity. The calculation of the transition state structure and its associated energy barrier provides a quantitative measure of the reaction rate, helping to explain why certain products are favored over others.
Prediction of Spectroscopic Signatures for Structural Elucidation
Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structural confirmation. Theoretical calculations can generate vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra that can be compared with experimental results. epstem.net
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. These predicted frequencies are often systematically higher than experimental values and are therefore typically multiplied by a scaling factor to improve agreement. epstem.net Each calculated frequency is associated with specific atomic motions, allowing for the assignment of vibrational modes, such as C=O stretching in the carboxylic acid group or C-F stretching.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net These theoretical shifts provide a basis for assigning peaks in an experimental NMR spectrum, aiding in the definitive structural elucidation of this compound.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) This table shows hypothetical scaled vibrational frequencies calculated via DFT.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3450 |
| C-H Stretch | Aromatic/Alkyl | ~3100-2900 |
| C=O Stretch | Carboxylic Acid | ~1720 |
| C=C Stretch | Aromatic Ring | ~1600-1450 |
| C-F Stretch | Fluoro | ~1250 |
| C-O Stretch | Ether/Carboxyl | ~1200-1050 |
Substituent Effects on Aromaticity and Electron Density Distribution
The reactivity and electronic properties of a substituted benzene ring are heavily influenced by the nature of its substituents. libretexts.org The substituents on this compound have competing electronic effects that modulate the electron density of the aromatic ring.
Activating Groups: The ethoxy (-OCH₂CH₃) and methylthio (-SCH₃) groups are generally considered activating. They donate electron density to the ring via a resonance effect, increasing the ring's nucleophilicity and making it more reactive towards electrophiles. minia.edu.eg This effect is strongest at the ortho and para positions relative to the substituent.
Deactivating Groups: The carboxylic acid (-COOH) group is a strong deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. minia.edu.eg The fluorine (-F) atom is also deactivating due to its strong inductive electron withdrawal, although it has a weak resonance-donating effect. libretexts.orgnih.gov
A Molecular Electrostatic Potential (MEP) map would visually represent this electron distribution. The map would show regions of negative potential (red/yellow), indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue), indicating electron-poor areas. For this molecule, negative potential would likely be concentrated near the oxygen atoms of the ethoxy and carboxyl groups, while the hydrogen of the carboxylic acid would be a site of positive potential.
Table 4: Summary of Substituent Effects
| Substituent | Position | Electronic Effect | Ring Reactivity | Directing Effect |
| -OCH₂CH₃ | 3 | Resonance Donor (+R), Inductive Withdrawer (-I) | Activating | Ortho, Para |
| -F | 4 | Resonance Donor (+R), Strong Inductive Withdrawer (-I) | Deactivating | Ortho, Para |
| -SCH₃ | 5 | Resonance Donor (+R), Inductive Withdrawer (-I) | Activating | Ortho, Para |
| -COOH | 1 | Resonance Withdrawer (-R), Inductive Withdrawer (-I) | Deactivating | Meta |
Synthesis and Exploration of Analogues and Derivatives of 3 Ethoxy 4 Fluoro 5 Methylthio Benzoic Acid
Design Principles for Structural Modification (e.g., bioisosteric replacement from a chemical perspective)
The structural modification of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing its physicochemical and pharmacological properties. A key strategy in this process is bioisosteric replacement, which involves substituting one atom, functional group, or molecular fragment with another that shares similar chemical and physical properties, such as size, shape, and polarity. drughunter.com This approach is employed to enhance potency, improve selectivity, alter metabolic pathways, reduce toxicity, and generate new intellectual property. drughunter.comufrj.br
Bioisosterism is broadly categorized into classical and non-classical types. Classical bioisosteres involve the substitution of atoms or groups that share the same valency and number of atoms. Non-classical bioisosteres are structurally distinct but produce similar biological effects by mimicking the key steric and electronic features of the original group.
For a molecule like 3-ethoxy-4-fluoro-5-(methylthio)benzoic acid, the carboxylic acid moiety is a frequent target for bioisosteric replacement. While the carboxyl group is often crucial for target binding, it can lead to poor membrane permeability and rapid metabolism. drughunter.com Common bioisosteric replacements for carboxylic acids aim to retain the acidic proton and hydrogen bonding capabilities while improving pharmacokinetic profiles.
Key Bioisosteric Replacements for the Carboxylic Acid Group:
Tetrazoles: These five-membered heterocyclic rings are one of the most successful carboxylate bioisosteres. The acidity of the tetrazole proton (pKa ≈ 4.5-5) is very similar to that of a carboxylic acid, allowing it to mimic the ionic interactions of the carboxylate anion. The tetrazole ring in losartan, an angiotensin II receptor antagonist, is a classic example where this replacement led to a significant increase in potency and improved oral bioavailability compared to the parent carboxylic acid compound. drughunter.com
Acyl Sulfonamides: Simple sulfonamides are considerably weaker acids (pKa ≈ 9–10) than carboxylic acids. drughunter.com However, acylating the sulfonamide nitrogen creates an acyl sulfonamide, which has an acidic proton with a pKa value much closer to that of a carboxylic acid, making it a more effective mimic.
Other Heterocycles: Various other heterocyclic rings, such as hydroxamic acids, squaric acids, and certain oxadiazoles (B1248032) or triazoles, can serve as non-classical bioisosteres for the carboxylic acid group, preserving key interactions while offering different physicochemical properties. drughunter.comnih.gov
The strategic application of bioisosterism allows chemists to fine-tune the properties of a core scaffold like this compound, systematically exploring chemical space to identify analogues with superior characteristics. spirochem.com
Synthesis of Related Aromatic Systems with Varied Substitution Patterns
The synthesis of polysubstituted aromatic compounds like this compound requires a strategic sequence of reactions that carefully controls the regioselectivity of each substitution. While the exact synthesis of this specific molecule is not widely documented, its preparation and the synthesis of its analogues can be inferred from established organic chemistry principles, such as electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr), and functional group interconversions.
A common approach begins with a readily available, substituted benzene (B151609) derivative, followed by the sequential introduction of the remaining functional groups. For instance, a synthetic route could start from a fluorinated phenol (B47542) or aniline (B41778) derivative. The directing effects of the existing substituents are crucial in determining the position of subsequent additions.
General Synthetic Strategies:
Electrophilic Aromatic Substitution: Reactions like nitration, halogenation, and Friedel-Crafts reactions are fundamental for introducing groups onto the aromatic ring. For example, the nitration of a substituted fluorobenzene (B45895) can be a key step. The resulting nitro group can then be reduced to an amine, which can be further modified or used to direct subsequent substitutions.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on an electron-deficient aromatic ring is a good leaving group in SNAr reactions. A ring activated by a strong electron-withdrawing group, such as a nitro group, can react with nucleophiles like alkoxides (to introduce the ethoxy group) or thiolates (to introduce the methylthio group). beilstein-journals.orgresearchgate.netnih.gov
Directed Ortho-Metalation (DoM): Functional groups like carboxylic acids can direct lithiation to the ortho position, allowing for the introduction of an electrophile at that specific site. rsc.org This provides a powerful method for regiocontrolled synthesis.
Functional Group Interconversion: Standard transformations are used to arrive at the final desired groups. For example, a methyl group can be brominated and then oxidized to form a carboxylic acid. prepchem.com A mercapto (-SH) group can be methylated to give the methylthio (-SCH₃) group. prepchem.com
The table below illustrates various substituted benzoic acid derivatives and highlights the common precursors and reaction types involved in their synthesis, demonstrating the modular nature of assembling such molecules.
| Target Compound | Key Precursor(s) | Typical Reaction(s) |
| 3-Fluoro-4-methyl-benzoic acid | 2-Fluoro-4-bromotoluene | Grignard formation followed by reaction with CO₂ prepchem.com |
| 2-Chloro-5-mercaptobenzoic acid | 2-Chloro-5-(sulfonic acid)-benzoic acid | Reduction of sulfonyl chloride intermediate |
| Methylthio-benzoic acid | Chlorobenzonitrile, Sodium methylmercaptide | Nucleophilic substitution, followed by hydrolysis of the nitrile google.com |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene derivatives | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Nucleophilic aromatic substitution of the fluorine atom with various nucleophiles beilstein-journals.orgresearchgate.net |
| 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | 2,4-Dichloro-5-fluoroacetophenone | Nitration followed by oxidation google.com |
Impact of Substituent Position and Nature on Chemical Behavior
The chemical behavior of a substituted benzoic acid, particularly its acidity (measured by its pKa value), is profoundly influenced by the electronic properties and position of the substituents on the aromatic ring. openstax.org These substituents can alter the stability of the benzoate (B1203000) conjugate base through a combination of inductive and resonance effects. A more stable conjugate base corresponds to a stronger acid (lower pKa). libretexts.org
For this compound, the three substituents—fluoro, ethoxy, and methylthio—each exert distinct electronic effects that collectively determine the molecule's reactivity and acidity.
Inductive Effect: This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) pull electron density away from the ring and the carboxylate group, stabilizing the negative charge of the conjugate base and thus increasing acidity. libretexts.org Electronegative atoms like fluorine exert a strong electron-withdrawing inductive effect (-I). libretexts.org
Resonance Effect: This effect involves the delocalization of pi (π) electrons through the aromatic system. Electron-donating groups (EDGs) push electron density into the ring, which can destabilize the carboxylate anion and decrease acidity. libretexts.org Groups with lone pairs, such as ethoxy (-OEt) and methylthio (-SMe), are typically electron-donating by resonance (+R).
Analysis of Substituents on the Target Scaffold:
Fluoro Group (at position 4): Fluorine is highly electronegative and exerts a powerful -I effect, which increases the acidity of the benzoic acid. Its resonance effect is generally considered weak and less significant than its inductive effect.
Ethoxy Group (at position 3): The oxygen atom is electronegative, leading to a -I effect. However, its lone pairs can participate in resonance, creating a +R effect. When meta to the carboxyl group (as it is here), the resonance effect is minimal, and the electron-withdrawing inductive effect tends to dominate, leading to an increase in acidity compared to unsubstituted benzoic acid.
Methylthio Group (at position 5): Similar to the ethoxy group, the sulfur atom has a -I effect due to its electronegativity and a +R effect from its lone pairs. Its position para to the ethoxy group and meta to the carboxyl group means its electronic influence is complex and depends on interactions with the other substituents.
The Ortho-Effect: It is a well-documented phenomenon that most substituents in the ortho position (adjacent to the carboxylic acid) increase the acid strength, regardless of their electronic nature. libretexts.orgquora.com This is attributed to a combination of steric and electronic factors, where the substituent may force the carboxyl group out of the plane of the benzene ring, disrupting resonance stabilization of the acid form and stabilizing the carboxylate anion. quora.com
The following table summarizes the general effect of various substituents on the pKa of benzoic acid (pKa ≈ 4.20).
| Substituent | Position | Dominant Effect(s) | pKa Value | Acidity vs. Benzoic Acid |
| -H (None) | - | - | 4.20 | Reference |
| -NO₂ | para | Strong -I, Strong -R | 3.41 | More Acidic openstax.org |
| -CN | para | Strong -I, Strong -R | 3.55 | More Acidic openstax.org |
| -F | para | Strong -I, Weak +R | 4.14 | Slightly More Acidic |
| -Cl | para | Strong -I, Weak +R | 3.98 | More Acidic |
| -OCH₃ | para | Weak -I, Strong +R | 4.47 | Less Acidic youtube.com |
| -CH₃ | para | Weak +I, Weak +R | 4.37 | Less Acidic |
| -COOH | ortho | Ortho-Effect, -I | 2.95 | More Acidic |
Preparation of Advanced Intermediates Utilizing the Core Scaffold
The core scaffold of this compound is a versatile platform for the synthesis of more complex molecules and advanced intermediates. The three primary functional handles—the carboxylic acid, the methylthio group, and the aromatic ring itself—can be selectively modified to build molecular diversity.
Potential Roles in Advanced Chemical Synthesis and Materials Science Research
Applications as a Building Block in Complex Molecule Synthesis
3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid serves as a versatile building block in organic synthesis. The carboxylic acid group is a classic functional handle for a variety of chemical transformations, including amidation, esterification, and reduction. The presence of fluoro, ethoxy, and methylthio substituents provides steric and electronic differentiation on the aromatic ring, enabling regioselective reactions.
The strategic placement of these groups allows for multi-step synthetic sequences where each part of the molecule can be addressed selectively. For instance, the carboxylic acid can be converted into an amide, while the methylthio group could be oxidized to a sulfoxide (B87167) or sulfone to modulate the electronic properties of the molecule. This functional group tolerance and differentiated reactivity make it a valuable precursor for creating more complex and highly substituted aromatic compounds for various research applications.
Exploration in Polymer Chemistry and Functional Materials
In the realm of materials science, this compound is noted for its potential use in polymer chemistry. It is classified as a material building block and a potential organic monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com
Monomer/Linker: As a monomer, its benzoic acid functionality can be utilized to form connections, such as ester or amide linkages, with other polyfunctional molecules. In the context of porous materials like COFs, this compound could act as a linker or strut, where its rigid aromatic core helps define the pore structure and its functional groups (ethoxy, fluoro, methylthio) line the pores, imparting specific chemical properties to the framework. These properties could include selective adsorption, sensing, or catalytic activity.
The development of functional materials from such tailored monomers is a key area of research, aiming to create polymers with precisely controlled structures and properties for advanced applications.
Utility as a Chemical Probe for Mechanistic Studies
Based on available scientific literature, there are no specific, published studies detailing the use of this compound as a chemical probe for investigating enzyme inhibition mechanisms or other biological mechanistic studies.
Contribution to Ligand Design for Catalysis
Currently, there is no specific information within publicly accessible research detailing the application of this compound in the design of ligands for catalytic processes.
Future Directions and Unexplored Research Avenues
Development of Novel Organocatalytic and Photoredox Methods for Synthesis
The synthesis of highly substituted benzoic acids often relies on traditional multi-step sequences. Future research could focus on more efficient and sustainable methods utilizing organocatalysis and photoredox catalysis. These modern techniques offer mild reaction conditions and unique reactivity pathways.
Photoredox catalysis, in particular, has emerged as a powerful tool for forging new bonds under visible light irradiation. Research in this area could explore the direct C-H functionalization of a simpler aromatic precursor to install the ethoxy or methylthio groups, thereby shortening the synthetic route. The use of organic dyes or metal complexes (e.g., iridium or ruthenium) as photocatalysts could enable transformations that are difficult to achieve with conventional thermal methods.
Table 1: Comparison of Potential Synthetic Approaches
| Feature | Traditional Synthesis | Potential Photoredox/Organocatalytic Route |
|---|---|---|
| Starting Materials | Multi-functionalized precursors | Simpler, less functionalized arenes |
| Reaction Conditions | Often harsh (high temp/pressure) | Mild (room temperature, visible light) |
| Key Transformations | Linear, step-wise functionalization | Direct C-H activation, radical couplings |
| Sustainability | Higher waste generation | Atom- and step-economic |
| Selectivity | Reliant on directing group effects | Tunable by catalyst and light source |
Chemo- and Regioselective Functionalization at Challenging Positions
The existing functional groups on the aromatic ring of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid direct incoming reagents to specific positions. However, future research could aim to override these directing effects to achieve functionalization at sterically hindered or electronically disfavored positions. This is a significant challenge in synthetic chemistry.
Developing novel catalytic systems that can selectively activate a specific C-H bond, despite the presence of multiple other potentially reactive sites, would be a major breakthrough. For instance, transition-metal-catalyzed C-H activation, possibly directed by the carboxylic acid group, could enable the introduction of new substituents at the C2 or C6 positions. Such selective transformations would vastly expand the chemical space accessible from this core structure.
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of reactions involving this compound, its synthesis and subsequent functionalization could be integrated into continuous flow chemistry systems. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability.
An automated flow platform could allow for the rapid screening of reaction conditions (e.g., catalysts, solvents, temperatures) to find optimal synthetic pathways. This technology is particularly well-suited for photochemical reactions, ensuring uniform irradiation and efficient heat transfer. The development of a fully automated system for the synthesis of analogues of this compound would enable high-throughput screening for potential applications in materials science or medicinal chemistry.
Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring
To gain a deeper mechanistic understanding of the synthesis and reactions of this compound, advanced in-situ spectroscopic techniques could be employed. Real-time monitoring of reaction progress provides valuable kinetic data that is often missed with traditional offline analysis (e.g., TLC, GC-MS).
Techniques like ReactIR (in-situ FTIR), Raman spectroscopy, and process NMR spectroscopy can track the concentration of reactants, intermediates, and products as the reaction occurs. This data is invaluable for optimizing reaction conditions, identifying transient intermediates, and elucidating complex reaction mechanisms, particularly for novel catalytic cycles developed in the areas of photoredox and organocatalysis.
Table 2: Potential In-Situ Monitoring Techniques
| Technique | Information Gained | Application Example |
|---|---|---|
| In-Situ FTIR | Concentration profiles of key functional groups (e.g., C=O) | Monitoring the rate of esterification of the carboxylic acid |
| Raman Spectroscopy | Changes in the aromatic ring substitution pattern | Observing regioselective C-H functionalization |
| Process NMR | Detailed structural information on all soluble species | Identifying and characterizing reaction intermediates |
Synergistic Approaches with Computational Chemistry for Rational Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. In the context of this compound, computational methods can be used to rationally design new derivatives with desired properties.
Molecular modeling can predict the electronic structure, potential binding modes to biological targets, and spectroscopic properties of the compound and its analogues. Techniques such as Density Functional Theory (DFT) can help elucidate reaction mechanisms and predict the regioselectivity of functionalization reactions. Virtual screening of libraries of derivatives could accelerate the discovery of new molecules for specific applications, making the research and development process more efficient and cost-effective.
Q & A
Q. What are the key challenges in synthesizing 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid, and how can reaction conditions be optimized to improve yield?
The synthesis of this compound involves sequential introduction of ethoxy, fluoro, and methylthio groups, which requires careful control of reaction parameters. Common challenges include:
- Competitive side reactions : For example, fluorination may lead to over-substitution or ring degradation if halogenating agents (e.g., Selectfluor) are not carefully titrated .
- Protection/deprotection strategies : The ethoxy group may require protection during fluorination to prevent nucleophilic displacement. tert-Butyl groups are often used due to their stability under fluorination conditions .
- Thiolation specificity : Methylthio introduction via thiolation (e.g., using NaSCH₃) must avoid sulfur oxidation; inert atmospheres (N₂/Ar) and low temperatures (0–5°C) are recommended .
Q. Optimization strategies :
- Use high-purity starting materials (≥98%) to minimize impurities.
- Monitor reactions via TLC or HPLC to identify intermediates and by-products.
- Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substituent positions. For example, the methylthio group (δ ~2.5 ppm in ¹H NMR) and fluorine’s deshielding effects on adjacent protons .
- ¹⁹F NMR : Validate fluorine incorporation (δ ~-110 to -120 ppm for aromatic C-F) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 260.0452 for C₁₀H₁₁FO₃S) .
- X-ray Crystallography : Resolve crystal structure using SHELXL for precise bond angles and substituent geometry .
- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How does the substitution pattern of this compound influence its electronic properties and reactivity in medicinal chemistry applications?
The substituents modulate electronic and steric effects:
- Ethoxy group : Enhances solubility via lipophilic π-alkyl interactions but may reduce metabolic stability .
- Fluorine : Withdraws electron density, increasing acidity of the carboxylic acid (pKa ~2.8) and improving binding to target proteins .
- Methylthio : Acts as a weak electron donor, potentially stabilizing charge-transfer complexes in enzyme active sites .
Q. Methodological insights :
- DFT calculations : Predict electrostatic potential surfaces (e.g., using Gaussian 16) to map nucleophilic/electrophilic regions .
- Enzyme inhibition assays : Compare IC₅₀ values against analogs (e.g., 3-Ethoxy-4-chloro-5-(methylthio)benzoic acid) to isolate fluorine’s role .
Q. What strategies can resolve contradictions in reported biological activities of fluorinated benzoic acid derivatives, such as conflicting enzyme inhibition data?
Discrepancies often arise from:
- Variability in assay conditions : pH, ionic strength, or co-solvents (e.g., DMSO) can alter ligand-protein interactions. Standardize assays using PBS (pH 7.4) and ≤1% DMSO .
- Compound degradation : Fluorinated aromatics may hydrolyze under basic conditions. Validate stability via LC-MS before testing .
- Target promiscuity : Use orthogonal assays (e.g., SPR, ITC) to confirm binding specificity .
Case study : If this compound shows inconsistent COX-2 inhibition, perform:
- Molecular docking (AutoDock Vina) to compare binding poses with indomethacin.
- Mutagenesis studies to identify critical residues (e.g., Tyr355, Arg120) .
Q. How can researchers leverage crystallographic data to rationalize structure-activity relationships (SAR) for this compound?
- SHELX refinement : Resolve crystal structures to quantify bond lengths (e.g., C-F: ~1.35 Å) and dihedral angles, correlating with conformational flexibility .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., S···H contacts for methylthio groups) to predict packing efficiency and solubility .
- Comparative analysis : Overlay structures with analogs (e.g., 3-Ethoxy-4-fluoro-benzoic acid) to isolate methylthio’s impact on lattice energy .
Q. What in silico approaches are effective for predicting the pharmacokinetic properties of this compound?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Lipophilicity (LogP ~2.5), indicating moderate blood-brain barrier penetration.
- Metabolic sites : Cytochrome P450 (CYP3A4) oxidation of the ethoxy group .
- MD simulations : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding .
- Bioavailability radar : Evaluate drug-likeness using parameters like TPSA (~70 Ų) and rotatable bonds (n=3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
